7-Methoxy-2,2-dimethylchromene-6-carboxylic acid
Overview
Description
7-Methoxy-2,2-dimethylchromene-6-carboxylic acid is a natural product found in Gentiana lutea and Gentiana macrophylla with data available.
Scientific Research Applications
Photocleavage Efficiency
Research by Papageorgiou and Corrie (2000) explored the effects of aromatic substituents like 4-methoxy on the photocleavage efficiency of 1-acyl-7-nitroindolines, which are precursors of carboxylic acids. Their findings suggest that substituents like 4-methoxy can significantly enhance photocleavage efficiency, implying potential applications in the release of neuroactive amino acids and related compounds (Papageorgiou & Corrie, 2000).
Palladium-Induced Cyclization
Hosokawa et al. (1976) studied the regioselectivity of palladium-induced intramolecular cyclization involving compounds like 2,2-dimethylchromene. Their research indicates how different sodium carboxylates can alter the regioselectivity in the formation of cyclized products, which is pertinent in synthetic organic chemistry (Hosokawa et al., 1976).
Acylation Reactions
Yamaguchi et al. (1984) investigated the orientation in acylation reactions of 2,2-dimethyl-2H-chromenes, leading to compounds like 2,2-dimethyl-2H-chromene-6-carboxylic acid. This study provides insight into synthetic routes and the behavior of such compounds in chemical reactions, which is valuable in pharmaceutical and material science (Yamaguchi et al., 1984).
Fluorescence Properties
Ihmels (1999) conducted a study on the fluorescence properties of donor-acceptor-substituted anthracenes, including compounds like 6-methoxy-2-anthracene carboxylic acid. This research highlights the potential application of these compounds in the development of fluorescent materials and sensors (Ihmels, 1999).
Synthesis of Precocene-1 Derivatives
Boyd et al. (1996) explored the chemical and enzyme-catalyzed synthesis of epoxide and diol derivatives of chromene and 7-methoxy-2,2-dimethylchromene (precocene-1). This research contributes to the understanding of the synthesis of biologically active compounds and their potential applications in medicine and biology (Boyd et al., 1996).
Synthesis of Naphthopyrans and Naphthopyrandiones
Rawat et al. (2006) described the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are components of photochromic materials and biologically active natural products. This research demonstrates the synthetic utility of these compounds in the development of advanced materials and natural product synthesis (Rawat et al., 2006).
Properties
IUPAC Name |
7-methoxy-2,2-dimethylchromene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2)5-4-8-6-9(12(14)15)11(16-3)7-10(8)17-13/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWSWIKHOYGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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